N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a butyl group and a difluoroethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with appropriate alkylating agents. One common method involves the alkylation of 4-amino-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .
Scientific Research Applications
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-butyl-1-(2,2-difluoroethyl)-4-pyrazolecarboxamide: Similar structure but with a carboxamide group.
Fluopicolide: A pyridylmethyl-benzamide derivative with similar applications in agrochemicals.
Uniqueness
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15F2N3 |
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Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
UDCJGLMKYDIXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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